3,5-Dibromo-1-methyl-1H-indazole
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Overview
Description
3,5-Dibromo-1-methyl-1H-indazole is a heterocyclic aromatic organic compound It belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system
Mechanism of Action
Target of Action
It is known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications . For instance, they can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate kinases, playing a role in the treatment of kinase-induced diseases such as cancer .
Biochemical Pathways
Indazole derivatives are known to affect a variety of pathways due to their diverse range of applications .
Result of Action
It is known that indazole derivatives can have anti-inflammatory effects .
Action Environment
It is known that the synthesis of indazoles can be influenced by various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-methyl-1H-indazole typically involves the bromination of 1-methyl-1H-indazole. One common method is the reaction of 1-methyl-1H-indazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 3,5-disubstituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized indazoles.
Scientific Research Applications
3,5-Dibromo-1-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures and natural product analogs.
Material Science: It is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazole: The parent compound without bromine substitution.
3-Bromo-1-methyl-1H-indazole: A mono-brominated derivative.
5-Bromo-1-methyl-1H-indazole: Another mono-brominated derivative.
Uniqueness
3,5-Dibromo-1-methyl-1H-indazole is unique due to the presence of two bromine atoms at the 3 and 5 positions. This dual substitution can significantly alter its chemical reactivity and biological activity compared to its mono-brominated or non-brominated counterparts. The presence of bromine atoms can enhance the compound’s ability to participate in various chemical reactions and improve its binding affinity in biological systems .
Properties
IUPAC Name |
3,5-dibromo-1-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDBUVLBDCQJIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632473 |
Source
|
Record name | 3,5-Dibromo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52088-11-6 |
Source
|
Record name | 3,5-Dibromo-1-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52088-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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